An In-depth Technical Guide on the Core Properties of 2'-Methylacetoacetanilide
An In-depth Technical Guide on the Core Properties of 2'-Methylacetoacetanilide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the fundamental properties of 2'-Methylacetoacetanilide (CAS No. 93-68-5), a key intermediate in the synthesis of organic pigments and a member of the acetoacetanilide class of compounds. This document collates essential chemical, physical, and spectroscopic data, alongside detailed experimental protocols for its synthesis, purification, and characterization. While direct applications in drug development are not widely documented, the structural motif of acetoacetanilides appears in various biologically active molecules, making a thorough understanding of this compound's core properties valuable for medicinal chemists and researchers in related fields.
Chemical and Physical Properties
2'-Methylacetoacetanilide is a white to off-white crystalline solid. Its core structure consists of an acetoacetamide group attached to a ortho-tolyl substituent. This substitution pattern influences its physical and chemical characteristics.
Identification
| Identifier | Value |
| Chemical Name | N-(2-methylphenyl)-3-oxobutanamide |
| Common Synonyms | o-Acetoacetotoluidide, 2-Acetoacetotoluidide |
| CAS Number | 93-68-5[1] |
| Molecular Formula | C₁₁H₁₃NO₂[1] |
| Molecular Weight | 191.23 g/mol [1] |
| InChI | InChI=1S/C11H13NO2/c1-8-5-3-4-6-10(8)12-11(14)7-9(2)13/h3-6H,7H2,1-2H3,(H,12,14)[1] |
| SMILES | CC1=CC=CC=C1NC(=O)CC(=O)C[2] |
Physical Properties
| Property | Value | Reference |
| Appearance | White to off-white powder or crystals | [3][4] |
| Melting Point | 103-106 °C | [1][4] |
| Boiling Point | ~327 °C (rough estimate) | [3] |
| Density | 1.06 - 1.30 g/cm³ | [1][3] |
| Flash Point | 143 °C | [1][4] |
| Vapor Pressure | 0.01 hPa at 20 °C | [1] |
| Solubility | Slightly soluble in acetone, chloroform, toluene, benzene. Sparingly soluble in water. | [5][6] |
Synthesis and Purification
The most common laboratory synthesis of 2'-Methylacetoacetanilide involves the acetoacetylation of o-toluidine.
Synthesis Protocol: Acetoacetylation of o-Toluidine
Principle: This reaction is a nucleophilic acyl substitution where the amino group of o-toluidine attacks the carbonyl group of a suitable acetoacetylating agent, such as ethyl acetoacetate or diketene. The following protocol is a general procedure that can be adapted for this specific synthesis.
Materials:
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o-Toluidine
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Ethyl acetoacetate
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Toluene (or another suitable high-boiling solvent)
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Glacial acetic acid (catalyst, optional)
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Ethanol (for recrystallization)
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Standard laboratory glassware (round-bottom flask, condenser, heating mantle, etc.)
Procedure:
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In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine equimolar amounts of o-toluidine and ethyl acetoacetate in a minimal amount of toluene.
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Add a catalytic amount of glacial acetic acid (e.g., a few drops).
-
Heat the reaction mixture to reflux and maintain for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the toluene under reduced pressure using a rotary evaporator.
-
The crude product is then purified by recrystallization.
Purification Protocol: Recrystallization
Principle: This technique relies on the difference in solubility of the compound and impurities in a suitable solvent at different temperatures.
Materials:
-
Crude 2'-Methylacetoacetanilide
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Ethanol (or an ethanol/water mixture)
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Erlenmeyer flasks
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Hot plate
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Buchner funnel and filter flask
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Filter paper
Procedure:
-
Transfer the crude solid to an Erlenmeyer flask.
-
Add a small amount of ethanol and heat the mixture to boiling on a hot plate while stirring.
-
Continue to add small portions of hot ethanol until the solid just dissolves.
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If the solution is colored, a small amount of activated charcoal can be added, and the solution boiled for a few minutes.
-
Perform a hot filtration to remove the charcoal and any insoluble impurities.
-
Allow the filtrate to cool slowly to room temperature. Crystals of 2'-Methylacetoacetanilide will form.
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Cool the flask in an ice bath to maximize crystal formation.
-
Collect the crystals by vacuum filtration using a Buchner funnel.
-
Wash the crystals with a small amount of cold ethanol.
-
Dry the crystals in a desiccator or a vacuum oven.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the structure of 2'-Methylacetoacetanilide. The compound exhibits keto-enol tautomerism, which can be observed under certain conditions.
3.1.1. ¹H NMR Spectroscopy
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Sample Preparation: Dissolve approximately 10-20 mg of the purified compound in 0.5-0.7 mL of deuterated chloroform (CDCl₃).
-
Instrument Parameters (Example):
-
Spectrometer: 400 MHz
-
Solvent: CDCl₃
-
Temperature: 25 °C
-
Number of Scans: 16
-
Relaxation Delay: 1.0 s
-
-
Expected Chemical Shifts (δ) in ppm:
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Keto form:
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~9.1 (s, 1H, -NH-)
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~7.9 (d, 1H, Ar-H)
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~7.0-7.3 (m, 3H, Ar-H)
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~3.6 (s, 2H, -CH₂-)
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~2.3 (s, 3H, Ar-CH₃)
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~2.2 (s, 3H, -C(=O)CH₃)
-
-
Enol form (minor tautomer in CDCl₃): Characteristic vinylic and hydroxyl proton signals may be observed, often as broad peaks.
-
3.1.2. ¹³C NMR Spectroscopy
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Sample Preparation: As for ¹H NMR.
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Instrument Parameters (Example):
-
Spectrometer: 100 MHz
-
Solvent: CDCl₃
-
Temperature: 25 °C
-
Decoupling: Proton-decoupled
-
-
Expected Chemical Shifts (δ) in ppm:
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~205 (-C=O, ketone)
-
~165 (-NHC=O, amide)
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~135-125 (Aromatic carbons)
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~50 (-CH₂-)
-
~30 (-C(=O)CH₃)
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~18 (Ar-CH₃)
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Infrared (IR) Spectroscopy
Protocol: Attenuated Total Reflectance (ATR)-FTIR
-
Ensure the ATR crystal is clean by wiping it with a soft cloth dampened with isopropanol or acetone.
-
Record a background spectrum.
-
Place a small amount of the powdered 2'-Methylacetoacetanilide onto the ATR crystal to completely cover it.
-
Apply pressure using the anvil to ensure good contact between the sample and the crystal.
-
Record the sample spectrum.
-
Clean the crystal after the measurement.
Expected Characteristic Absorption Bands (cm⁻¹):
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~3270: N-H stretching (amide)
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~1720: C=O stretching (ketone)
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~1660: C=O stretching (amide I band)
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~1540: N-H bending and C-N stretching (amide II band)
-
~1600, ~1490: C=C stretching (aromatic)
Mass Spectrometry (MS)
Protocol: Electrospray Ionization (ESI)-MS
-
Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent such as methanol or acetonitrile. Further dilute this stock solution to the low µg/mL or ng/mL range with the same solvent.
-
Instrument Parameters (Example):
-
Ionization Mode: Positive ESI
-
Capillary Voltage: 3-4 kV
-
Drying Gas (N₂) Flow: 5-10 L/min
-
Drying Gas Temperature: 300-350 °C
-
-
Expected Ions (m/z):
-
[M+H]⁺: 192.10
-
[M+Na]⁺: 214.08
-
Reactivity and Applications
Chemical Reactivity
-
Keto-Enol Tautomerism: As a β-dicarbonyl compound, 2'-Methylacetoacetanilide exists as an equilibrium mixture of keto and enol tautomers. The position of the equilibrium is influenced by the solvent and temperature.
-
Amide Chemistry: The amide group can undergo hydrolysis under strong acidic or basic conditions.
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Reactions of the Active Methylene Group: The methylene group between the two carbonyls is acidic and can be deprotonated to form a nucleophilic enolate, which can participate in various C-C bond-forming reactions.
Industrial Applications
The primary industrial application of 2'-Methylacetoacetanilide is as a precursor in the synthesis of organic pigments, particularly diarylide yellow pigments. The acetoacetyl group acts as a coupling component in azo coupling reactions.
Biological Activity and Drug Development Context
While there is a lack of specific studies on the biological activity or signaling pathway modulation by 2'-Methylacetoacetanilide itself, the broader class of acetoacetanilide and acetamide derivatives has been explored in medicinal chemistry. For instance, some acetamide derivatives have been investigated for their potential as butyrylcholinesterase inhibitors in the context of Alzheimer's disease research.[4][7] Additionally, other studies have reported on the antioxidant and anti-inflammatory activities of certain acetamide derivatives.[1] These studies suggest that the acetamide scaffold can be a starting point for the design of biologically active molecules. However, it is crucial to note that these activities are not directly attributed to 2'-Methylacetoacetanilide.
Visualizations
Synthesis and Purification Workflow
Caption: Workflow for the synthesis and purification of 2'-Methylacetoacetanilide.
Keto-Enol Tautomerism
References
- 1. Acetamide Derivatives with Antioxidant Activity and Potential Anti-Inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cerritos.edu [cerritos.edu]
- 3. people.chem.umass.edu [people.chem.umass.edu]
- 4. Synthesis and biological evaluation of substituted acetamide derivatives as potential butyrylcholinestrase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. glaserr.missouri.edu [glaserr.missouri.edu]
- 7. Synthesis and biological evaluation of substituted acetamide derivatives as potential butyrylcholinestrase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
